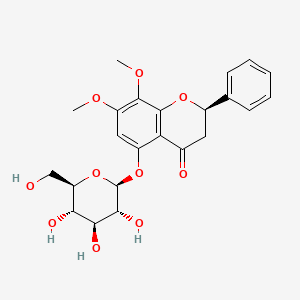

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16-,18-,19+,20-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJQSWAVTHDBPX-BETRLRHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=O)C[C@@H](O2)C3=CC=CC=C3)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942626-74-6 | |

| Record name | 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942626746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-7,8-DIMETHOXY (2R)-FLAVANONE-5-O-.BETA.-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAO9Z11IUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside: Natural Sources and Isolation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside is a flavonoid glycoside that has garnered interest within the scientific community. As a member of the flavanone class, it is characterized by a C6-C3-C6 skeleton. The glycosidic linkage at the 5-hydroxyl group enhances its solubility and potentially modulates its bioavailability and biological activity. This technical guide provides a comprehensive overview of the known natural sources of this compound and a detailed methodology for its isolation and purification, aimed at facilitating further research and development.

Natural Sources

The primary documented natural source of this compound is the plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2] This herbaceous plant, commonly known as "King of Bitters," has a long history of use in traditional medicine systems across Asia. Phytochemical investigations of Andrographis paniculata have revealed a rich diversity of bioactive compounds, including diterpenoids and flavonoids.[3] The presence of this compound in this plant was reported by Chen et al. in 2007.[1]

While Andrographis paniculata is the most definitive source, researchers exploring plants rich in flavonoids, particularly those of the Lamiaceae and Gesneriaceae families, may also consider screening for this compound.[4]

Isolation and Purification Protocol

The isolation of this compound from its natural source is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive, self-validating system designed to yield the compound of interest with high purity.

Plant Material Preparation and Extraction

The initial step involves the careful preparation of the plant material to ensure the efficient extraction of the target compound.

-

Step 1: Grinding and Drying: The aerial parts of Andrographis paniculata are collected and shade-dried to preserve the chemical integrity of the constituents. The dried plant material is then coarsely powdered to increase the surface area for solvent penetration.

-

Step 2: Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.[5] Maceration or Soxhlet extraction can be employed. A typical solvent-to-sample ratio is 10:1 (v/w). The extraction is repeated multiple times to ensure the complete recovery of the flavonoids. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

Fractionation of the Crude Extract

The crude methanolic extract contains a complex mixture of compounds. Liquid-liquid partitioning is an effective method to separate compounds based on their polarity.

-

Step 1: Suspension in Water: The dried crude extract is suspended in distilled water.

-

Step 2: Sequential Solvent Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). The flavanone glycosides, being moderately polar, are expected to partition predominantly into the ethyl acetate fraction. Each partitioning step is repeated three times to ensure a thorough separation. The resulting fractions are concentrated to dryness.

References

- 1. This compound | CAS:942626-74-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfans.org [ijfans.org]

- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

Synthesis of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside.

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-7,8-dimethoxy(2R)-flavanone-5-o-beta-D-glucopyranoside

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 5-Hydroxy-7,8-dimethoxy(2R)-flavanone-5-o-beta-D-glucopyranoside. This molecule, a naturally occurring flavanone glycoside, presents unique synthetic challenges, namely the stereoselective formation of the C2 chiral center and the glycosylation of the sterically hindered and electronically deactivated 5-hydroxyl group. This document outlines a strategic approach, beginning with a retrosynthetic analysis and proceeding through the asymmetric synthesis of the flavanone aglycone and its subsequent, regioselective glycosylation using modern catalytic methods. Detailed, step-by-step protocols are provided for key transformations, supported by mechanistic insights and authoritative references to guide researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Introduction and Strategic Overview

Flavonoids are a diverse class of polyphenolic secondary metabolites found throughout the plant kingdom, renowned for their broad spectrum of biological activities.[1] Glycosylation, the attachment of sugar moieties, significantly impacts their physicochemical properties, enhancing water solubility and bioavailability, which are critical parameters for drug development.[2]

The target molecule, 5-Hydroxy-7,8-dimethoxy(2R)-flavanone-5-o-beta-D-glucopyranoside, is a specific chiral flavanone glycoside. Its synthesis requires precise control over stereochemistry and regiochemistry. The core challenges are twofold:

-

Asymmetric Synthesis of the (2R)-Flavanone Core: The C2 position of the flavanone is a stereocenter. Achieving high enantiomeric excess is crucial, as biological activity is often enantiomer-dependent.

-

Glycosylation of the 5-OH Group: The hydroxyl group at the C5 position exhibits profoundly low nucleophilicity due to the formation of a strong intramolecular hydrogen bond with the C4-carbonyl oxygen.[2] This makes it the most challenging position to glycosylate via standard methods.

This guide presents a convergent synthetic strategy designed to overcome these challenges, leveraging organocatalysis for stereocontrol and an advanced, gold-catalyzed glycosylation for the key bond formation.

Retrosynthetic Analysis

A logical retrosynthetic analysis dictates the overall synthetic plan. The molecule is disconnected at the C5-glycosidic bond and the flavanone C-ring, leading back to commercially available or readily accessible starting materials.

References

An In-depth Technical Guide to the Biosynthesis of 5-Hydroxy-7,8-dimethoxy-(2R)-flavanone-5-o-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-7,8-dimethoxy-(2R)-flavanone-5-o-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside that has been isolated from medicinal plants such as Andrographis paniculata and Satureja montana L.[1][2] Its unique substitution pattern, featuring a dimethoxylated A-ring and a glycosylated hydroxyl group at the C5 position, suggests a specialized biosynthetic pathway. This technical guide provides a comprehensive overview of the putative biosynthetic route to this compound, integrating established principles of flavonoid biosynthesis with specific enzymatic steps likely involved in its formation. We will delve into the mechanistic details of key enzyme families, address the intriguing stereochemistry of the flavanone core, and propose experimental workflows for the elucidation of the complete pathway. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction: The Phenylpropanoid Pathway as the Precursor Factory

The journey to 5-Hydroxy-7,8-dimethoxy-(2R)-flavanone-5-o-beta-D-glucopyranoside begins with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds. The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, which serves as a key starter molecule for flavonoid biosynthesis.[3]

The core enzymes involved in this precursor pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester derivative, p-coumaroyl-CoA.

These initial steps are well-characterized and provide the essential building block for the subsequent construction of the flavonoid skeleton.

The Core Flavanone Skeleton: A Step-by-Step Enzymatic Assembly

The formation of the characteristic C6-C3-C6 flavonoid backbone is orchestrated by a series of highly specific enzymes. The biosynthesis of the flavanone core of our target molecule is proposed to proceed through the following key steps:

Chalcone Synthesis: The Gateway to Flavonoids

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) .[4][5] CHS is a type III polyketide synthase that iteratively adds three acetate units from malonyl-CoA to the p-coumaroyl-CoA starter unit.[6][7][8] The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form a chalcone, specifically naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[4]

The Enigmatic Stereochemistry: Formation of the (2R)-Flavanone Ring

The cyclization of the chalcone intermediate to a flavanone is a critical step that establishes the stereochemistry at the C2 position. This reaction is typically catalyzed by Chalcone Isomerase (CHI) , which facilitates the stereospecific intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone of the chalcone.[9][10][11] Most characterized CHIs produce (2S)-flavanones.[6][10] The (2R) configuration of the target molecule presents a fascinating deviation from the norm and suggests several possibilities:

-

A Novel (2R)-Specific Chalcone Isomerase: The existence of a yet-to-be-characterized CHI with inversed stereospecificity in Andrographis paniculata or Satureja montana L. is a plausible explanation.

-

Non-Enzymatic Cyclization: Chalcones can undergo spontaneous cyclization in vitro, and the stereochemical outcome of this non-enzymatic process may favor the formation of the (2R)-enantiomer under specific physiological conditions (e.g., pH).[3][12]

-

Post-Isomerization Epimerization: It is conceivable that a (2S)-flavanone is initially formed and subsequently converted to the (2R)-enantiomer by a flavanone racemase or an epimerase. While such enzymes have been postulated, they are not well-characterized in plants.

Elucidating the precise mechanism for the formation of the (2R)-flavanone core is a key area for future research.

Tailoring the Flavanone Scaffold: Hydroxylation, Methylation, and Glycosylation

Following the formation of the basic flavanone skeleton, a series of modification reactions, often referred to as "decorating" enzymes, impart structural diversity and biological activity. For the biosynthesis of 5-Hydroxy-7,8-dimethoxy-(2R)-flavanone-5-o-beta-D-glucopyranoside, the following modifications are essential:

Hydroxylation: Setting the Stage for Methylation

The precursor flavanone, likely naringenin [(2R)-5,7,4'-trihydroxyflavanone], would need to be hydroxylated at the C8 position. This reaction is likely catalyzed by a flavanone 8-hydroxylase , which would belong to the cytochrome P450 monooxygenase superfamily.

Sequential O-Methylation: Crafting the Dimethoxy Pattern

The methylation of the hydroxyl groups at the C7 and C8 positions is a crucial step in the biosynthesis of the aglycone. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[13][14][15] The biosynthesis of the 7,8-dimethoxy pattern likely involves two distinct OMTs or a single OMT with dual regiospecificity. The order of these methylation events is also a key question to be addressed. It is plausible that a flavonoid 7-O-methyltransferase first acts on the 7-hydroxyl group, followed by the action of a flavonoid 8-O-methyltransferase .

5-O-Glycosylation: A Final Touch of Complexity

The final step in the biosynthesis of the target molecule is the attachment of a glucose moiety to the 5-hydroxyl group of the flavanone aglycone. This glycosylation is catalyzed by a UDP-glycosyltransferase (UGT) , specifically a flavanone 5-O-glucosyltransferase .[4][9][10] This enzyme would utilize UDP-glucose as the sugar donor. While 7-O- and 3-O-glycosylation of flavonoids are common, 5-O-glycosylation is less frequently observed, suggesting the involvement of a highly specific UGT in this final biosynthetic step. The identification and characterization of this enzyme from Andrographis paniculata or Satureja montana L. would be a significant contribution to the field.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for 5-Hydroxy-7,8-dimethoxy-(2R)-flavanone-5-o-beta-D-glucopyranoside.

Caption: Proposed biosynthetic pathway of 5-Hydroxy-7,8-dimethoxy-(2R)-flavanone-5-o-beta-D-glucopyranoside.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the specific enzymes involved, a combination of transcriptomics, enzymology, and analytical chemistry is required.

Transcriptome Analysis of Andrographis paniculata

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

Plant Material: Collect tissues from Andrographis paniculata known to produce the target compound (e.g., leaves, stems).

-

RNA Extraction and Sequencing: Extract total RNA and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate transcripts by homology search against public databases (e.g., NCBI, UniProt) to identify putative CHS, CHI, hydroxylases, OMTs, and UGTs.

-

Perform differential gene expression analysis to identify genes co-expressed with the accumulation of the target compound.

-

Heterologous Expression and Enzyme Characterization

Objective: To functionally characterize candidate enzymes.

Methodology:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequences of candidate genes by PCR.

-

Clone the genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the expression host and induce protein expression.

-

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Incubate the purified enzyme with the putative substrate and necessary co-factors (e.g., SAM for OMTs, UDP-glucose for UGTs).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm product formation and determine enzyme kinetics.

-

Analytical Chemistry for Metabolite Profiling

Objective: To detect and quantify intermediates and the final product in plant tissues.

Methodology:

-

Metabolite Extraction: Extract metabolites from plant tissues using an appropriate solvent system (e.g., methanol/water).

-

LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the targeted analysis of the proposed biosynthetic intermediates and the final product.

-

Metabolite Profiling: Analyze extracts from different tissues and developmental stages to correlate metabolite accumulation with gene expression data.

Data Presentation

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway

| Enzyme Class | Abbreviation | Putative Function | Substrate | Product |

| Chalcone Synthase | CHS | Polyketide synthesis | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase-like | (2R)-CHI | Stereospecific cyclization | Naringenin Chalcone | (2R)-Naringenin |

| Flavanone 8-Hydroxylase | F8H | Hydroxylation | (2R)-Naringenin | 8-Hydroxy-(2R)-Naringenin |

| Flavanoid 7-O-Methyltransferase | 7-OMT | Methylation | 8-Hydroxy-(2R)-Naringenin | 7-Methoxy-8-Hydroxy-(2R)-Naringenin |

| Flavanoid 8-O-Methyltransferase | 8-OMT | Methylation | 7-Methoxy-8-Hydroxy-(2R)-Naringenin | 5-Hydroxy-7,8-dimethoxy-(2R)-flavanone |

| Flavanone 5-O-Glucosyltransferase | 5-O-UGT | Glycosylation | 5-Hydroxy-7,8-dimethoxy-(2R)-flavanone | Final Product |

Conclusion and Future Perspectives

The biosynthesis of 5-Hydroxy-7,8-dimethoxy-(2R)-flavanone-5-o-beta-D-glucopyranoside represents a fascinating example of the intricate enzymatic machinery that plants employ to generate chemical diversity. While the general framework of flavonoid biosynthesis provides a solid foundation for understanding its formation, several key questions remain, particularly concerning the origin of the (2R) stereocenter and the specific enzymes responsible for the unique methylation and glycosylation patterns. The experimental approaches outlined in this guide provide a roadmap for the complete elucidation of this pathway. The identification and characterization of these novel biosynthetic enzymes will not only deepen our understanding of plant secondary metabolism but also provide valuable biocatalysts for the sustainable production of this and other high-value flavonoids for pharmaceutical and nutraceutical applications.

References

- 1. Flavanone glycosides inhibit β-site amyloid precursor protein cleaving enzyme 1 and cholinesterase and reduce Aβ aggregation in the amyloidogenic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 12. chemijournal.com [chemijournal.com]

- 13. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside is a naturally occurring flavanone glycoside. As a member of the flavonoid family, it is characterized by a C6-C3-C6 backbone structure. This compound has been identified and isolated from Andrographis paniculata, a plant with a rich history in traditional medicine across Asia. The presence of a glucose moiety attached to the flavanone core significantly influences its solubility and potential bioavailability, making it a molecule of interest for further scientific investigation. This guide provides a comprehensive overview of its known physical and chemical properties, spectroscopic data, isolation, and potential for biological activity, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C23H26O10 | [1][2] |

| Molecular Weight | 462.45 g/mol | [1][2] |

| CAS Number | 942626-74-6 | |

| Appearance | Solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Melting Point | Not explicitly stated in available search results. The original isolation paper should be consulted. | |

| Optical Rotation | Not explicitly stated in available search results. The original isolation paper should be consulted. |

Note on Solubility Enhancement: For achieving higher solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.

Chemical Structure

The chemical structure of this compound is depicted below, illustrating the flavanone core with methoxy groups at the C7 and C8 positions, and a beta-D-glucopyranoside linkage at the C5 hydroxyl group. The stereochemistry at the C2 position is (2R).

Caption: Chemical structure of the Topic compound.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through spectroscopic analysis. While the complete, detailed spectra are best sourced from the original publication, a summary of the expected spectroscopic features is provided below.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available in the SpectraBase database, which can be accessed for detailed chemical shift information.[2] The spectrum is expected to show signals corresponding to the 23 carbon atoms of the molecule, including those of the flavanone skeleton, the two methoxy groups, and the glucose moiety.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the flavanone protons, including the H-2, H-3 protons, and the aromatic protons of the A and B rings. Signals for the two methoxy groups and the protons of the glucopyranoside unit would also be present.

-

Mass Spectrometry: Mass spectrometry data would confirm the molecular weight of the compound (462.45 g/mol ) and provide information about its fragmentation pattern, which can aid in structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display absorption bands corresponding to hydroxyl groups, aromatic C-H bonds, a carbonyl group (C=O) of the flavanone core, and C-O bonds of the ethers and glycosidic linkage.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like methanol would be expected to show absorption maxima characteristic of the flavanone chromophore.

Natural Occurrence and Isolation

This compound is a natural product isolated from the plant Andrographis paniculata. The isolation of this compound typically involves extraction from the plant material followed by chromatographic separation. A general workflow for the isolation of flavonoids from a plant source is outlined below.

Caption: General workflow for the isolation of the Topic compound.

Synthesis

A common method for synthesizing the flavanone core is through the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized to the flavanone. Subsequent glycosylation of the 5-hydroxyl group would yield the final product.

Caption: General synthetic pathway for flavanone glycosides.

Potential Biological Activity

The biological activities of this compound have not been extensively studied. However, based on the known pharmacological properties of other flavanones and compounds isolated from Andrographis paniculata, several potential areas of activity can be hypothesized:

-

Antioxidant Activity: Flavonoids are well-known for their antioxidant properties due to their ability to scavenge free radicals.

-

Anti-inflammatory Activity: Many flavanones exhibit anti-inflammatory effects by modulating various inflammatory pathways.

-

Cytotoxic/Anticancer Activity: While the initial study on its isolation did not report on its cytotoxicity, a related compound, 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone, has shown notable cytotoxic effects against a breast cancer cell line.[3][4] This suggests that the target compound may also possess anticancer properties worth investigating.

Further research is required to elucidate the specific biological and pharmacological profile of this compound.

Handling and Storage

For optimal stability, this compound should be stored under appropriate conditions. Stock solutions can be prepared in a suitable solvent such as DMSO and stored at -20°C for several months. It is recommended to prepare fresh solutions for immediate use. If prepared in advance, solutions should be sealed and stored at or below -20°C.

Conclusion

This compound is a natural flavanone glycoside with a well-defined chemical structure. While its physicochemical properties are partially characterized, detailed spectroscopic and biological data remain to be fully explored in the public domain, with much of the foundational knowledge residing in a key scientific publication. The potential for this compound to exhibit interesting biological activities, given the pharmacological profile of related flavonoids, makes it a compelling candidate for further research in medicinal chemistry and drug discovery. This guide serves as a comprehensive starting point for scientists and researchers interested in exploring the properties and potential applications of this natural product.

References

An In-depth Technical Guide to the Solubility Profile of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside

Introduction

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside is a flavonoid glycoside, a class of naturally occurring polyphenolic compounds widely distributed in plants.[1][2] This specific molecule was first isolated from Andrographis paniculata.[3] Flavonoids, and their glycosides, are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][4]

The solubility of a compound is a critical physicochemical property that dictates its utility in both research and therapeutic applications.[5][6] For a compound to be effective, particularly in a biological system, it must be in a dissolved state at its site of action.[7][8] Poor aqueous solubility is a major hurdle in drug discovery and development, often leading to low bioavailability, variable absorption, and challenges in formulation.[5][7] Therefore, a comprehensive understanding of the solubility profile of this compound is paramount for any meaningful investigation into its biological potential.

This guide provides a detailed technical overview of the solubility profile of this flavanone glycoside. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for solubility determination.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound inherently dictates its solubility characteristics. The flavanone core is relatively hydrophobic, while the appended beta-D-glucopyranoside moiety introduces significant hydrophilicity due to its multiple hydroxyl groups. This amphipathic nature suggests a complex solubility profile.

Key Structural Features Influencing Solubility:

-

Flavanone Aglycone: The aromatic rings and the heterocyclic C ring of the flavanone structure contribute to its lipophilic character.

-

Methoxy Groups (-OCH₃): The two methoxy groups at positions 7 and 8 slightly increase lipophilicity compared to hydroxyl groups.

-

Beta-D-glucopyranoside Moiety: The glucose unit is highly polar and capable of forming multiple hydrogen bonds with water, which is expected to enhance aqueous solubility compared to its aglycone counterpart.

-

Stereochemistry (2R): While stereochemistry can influence crystal packing and thus solubility, its effect is often compound-specific and requires empirical determination.

Based on these features, it is predicted that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents or aqueous-organic mixtures. The glycosylation is a key factor that generally improves water solubility compared to the aglycone (the flavonoid part without the sugar).[9]

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆O₁₀ | [10] |

| Molecular Weight | 462.45 g/mol | [10] |

| Physical State | Solid | [10] |

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[11][12] This method measures the maximum concentration of a substance that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid substance.[13] This protocol is compliant with OECD Guideline 105 for the testing of chemicals.[14][15]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation:

-

Accurately weigh an excess amount of this compound powder (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[12]

-

Transfer the powder into a series of clear glass vials with screw caps.

-

Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2, or simulated intestinal fluid pH 6.8) to each vial.[11]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[11]

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[12][16] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved particles.[17][18] It is crucial to discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.[19]

-

-

Quantification via High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., methanol or DMSO) at known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area against concentration.[20]

-

Dilute the filtered sample with the mobile phase or a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the compound in the diluted sample using the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility in Organic Solvents

For applications in extraction, purification, and formulation, understanding the solubility in organic solvents is essential. Given its structure, this compound is expected to be soluble in polar organic solvents.[3]

Commonly Tested Solvents:

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Chloroform

-

Dichloromethane

The shake-flask method described above can be adapted for organic solvents. However, care must be taken to ensure the analytical method (e.g., HPLC mobile phase) is compatible with the solvent used for dissolution.

| Solvent | Predicted Solubility | Rationale |

| DMSO | High | Aprotic, highly polar solvent capable of disrupting intermolecular forces. |

| Methanol/Ethanol | Moderate to High | Polar protic solvents that can hydrogen bond with the glycoside moiety. |

| Acetone | Moderate | Polar aprotic solvent. |

| Ethyl Acetate | Low to Moderate | Less polar than alcohols and acetone. |

| Chloroform/DCM | Low | Nonpolar solvents, unlikely to effectively solvate the polar glucoside. |

Note: This table represents predicted solubility based on general principles of "like dissolves like".[20] Actual quantitative data must be determined experimentally.

Factors Influencing Solubility

Several environmental factors can significantly impact the solubility of flavonoid glycosides.

-

pH: The pH of the aqueous medium can influence the ionization state of the compound. While this flavanone glycoside does not have strongly acidic or basic functional groups, subtle changes in pH can still affect hydrogen bonding networks and thus solubility. It is crucial to measure solubility across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8).[11]

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic.[21] Determining the temperature dependence of solubility can be important for formulation and processing.

-

Co-solvents: The addition of a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol can significantly enhance the aqueous solubility of poorly soluble compounds.[7] This is a common strategy in liquid formulation development.

-

Physical Form: The crystalline form (polymorphism) or amorphous state of the solid compound can affect its solubility.[1][22] Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[1]

Implications for Research and Drug Development

A well-characterized solubility profile is not merely academic; it has profound practical implications.

-

In Vitro Assays: Inaccurate solubility data can lead to compound precipitation in assay media, resulting in erroneous biological data and false negatives.[7]

-

Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed.[5][8] Low aqueous solubility is a primary cause of poor oral bioavailability.[7]

-

Formulation Development: Solubility data guides the selection of appropriate dosage forms (e.g., solutions, suspensions, solid dispersions) and excipients needed to achieve the desired drug concentration and stability.[8][22]

Diagram of Factors Influencing Bioavailability

References

- 1. staff-old.najah.edu [staff-old.najah.edu]

- 2. ejmr.org [ejmr.org]

- 3. This compound | CAS:942626-74-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ucd.ie [ucd.ie]

- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Factors affecting flavonoids absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-β-D-glucopyrano… [cymitquimica.com]

- 11. scielo.br [scielo.br]

- 12. benchchem.com [benchchem.com]

- 13. sciforum.net [sciforum.net]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. enamine.net [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. biorelevant.com [biorelevant.com]

- 19. pharmatutor.org [pharmatutor.org]

- 20. pharmaguru.co [pharmaguru.co]

- 21. jmpas.com [jmpas.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside, a flavonoid glycoside isolated from Andrographis paniculata. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound for applications in natural product chemistry, pharmacology, and medicinal chemistry.

Introduction: The Significance of Flavanone Glycosides

Flavanone glycosides are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom. They are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of these complex natural products.

This guide will focus on the detailed interpretation of the 1D and 2D NMR data of this compound, providing a foundational understanding for its identification and characterization. The structural assignment is based on data reported in the primary literature, providing a reliable reference for researchers in the field.

Molecular Structure and Numbering

The fundamental step in NMR spectral interpretation is a clear understanding of the molecule's structure and the conventional numbering of its atoms.

Caption: Structure and numbering of this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule and offers significant insights into their chemical environment. The chemical shifts are indicative of the type of carbon (aliphatic, olefinic, aromatic, carbonyl) and the nature of its substituents. The complete ¹³C NMR assignments for the title compound, recorded in CDCl₃, are presented in the table below. This data is referenced from the primary literature where the compound was first characterized[1].

| Atom No. | Chemical Shift (δ) ppm | Atom Type |

| Flavanone Moiety | ||

| C-2 | 79.5 | CH |

| C-3 | 43.5 | CH₂ |

| C-4 | 196.8 | C=O |

| C-5 | 107.8 | C |

| C-6 | 158.8 | C |

| C-7 | 131.2 | C |

| C-8 | 158.8 | C |

| C-9 | 106.2 | C |

| C-10 | 162.8 | C |

| C-1' | 138.6 | C |

| C-2' | 126.2 | CH |

| C-3' | 128.7 | CH |

| C-4' | 128.9 | CH |

| C-5' | 128.7 | CH |

| C-6' | 126.2 | CH |

| 7-OCH₃ | 61.0 | CH₃ |

| 8-OCH₃ | 56.4 | CH₃ |

| Glucopyranoside Moiety | ||

| C-1'' | 100.2 | CH (anomeric) |

| C-2'' | 73.8 | CH |

| C-3'' | 77.1 | CH |

| C-4'' | 70.4 | CH |

| C-5'' | 77.5 | CH |

| C-6'' | 61.5 | CH₂ |

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides detailed information about the proton environment, including the number of different types of protons, their chemical shifts, and their coupling interactions with neighboring protons. As the full experimental ¹H NMR data was not available in the searched literature, the following table presents predicted chemical shifts and coupling constants based on the known structure and extensive data available for similar flavanone glycosides.

| Proton No. | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Flavanone Moiety | |||

| H-2 | 5.45 | dd | 12.5, 3.0 |

| H-3ax | 3.10 | dd | 17.0, 12.5 |

| H-3eq | 2.85 | dd | 17.0, 3.0 |

| H-6 | 6.15 | s | |

| H-2', H-6' | 7.40 | m | |

| H-3', H-4', H-5' | 7.35 | m | |

| 7-OCH₃ | 3.90 | s | |

| 8-OCH₃ | 3.85 | s | |

| Glucopyranoside Moiety | |||

| H-1'' | 5.05 | d | 7.5 |

| H-2'' | 3.55 | m | |

| H-3'' | 3.65 | m | |

| H-4'' | 3.50 | m | |

| H-5'' | 3.75 | m | |

| H-6''a | 3.95 | dd | 12.0, 2.5 |

| H-6''b | 3.80 | dd | 12.0, 5.0 |

Structural Elucidation through 2D NMR Correlations

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like flavonoid glycosides. The following section explains the expected correlations in COSY, HSQC, and HMBC spectra that would confirm the structure of this compound.

Caption: Key expected 2D NMR correlations for structural elucidation.

Key Insights from 2D NMR:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A strong correlation would be observed between H-2 and the two diastereotopic protons at H-3 (H-3ax and H-3eq). These H-3 protons would also show a geminal coupling to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is crucial for assigning the carbons of the flavanone and glucose moieties based on their corresponding proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular skeleton. Key expected HMBC correlations include:

-

The anomeric proton of the glucose (H-1'') to the C-5 of the flavanone, confirming the point of glycosylation.

-

H-2 of the flavanone to C-4 and C-1', confirming the connectivity of the B-ring and the carbonyl group.

-

The methoxy protons to their respective carbons (C-7 and C-8).

-

Experimental Protocols: A Scientist's Perspective

The acquisition of high-quality NMR data is fundamental to accurate structural elucidation. The following outlines a standard operating procedure for the NMR analysis of a flavonoid glycoside like the one discussed.

1. Sample Preparation:

-

Purity: The sample should be of high purity, as impurities can complicate the spectra. Purification is typically achieved through chromatographic techniques such as column chromatography or preparative HPLC.

-

Solvent: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many flavonoids. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is generally sufficient for most NMR experiments on modern spectrometers.

2. NMR Data Acquisition Workflow:

Caption: Standard workflow for NMR data acquisition and analysis.

3. Rationale for Experimental Choices:

-

Choice of 2D Experiments: The combination of COSY, HSQC, and HMBC is a standard and powerful suite of experiments for the de novo structure elucidation of natural products. They provide complementary information on ¹H-¹H connectivities, ¹H-¹³C one-bond correlations, and ¹H-¹³C long-range correlations, respectively.

-

Parameter Optimization: For HMBC experiments, the long-range coupling constant is typically set to 8-10 Hz to optimize for two- and three-bond correlations. For HSQC, the one-bond coupling constant is set to around 145 Hz. These parameters can be adjusted based on the specific structural features of the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectral data for this compound. By presenting the ¹³C and predicted ¹H NMR data in a clear, tabular format, along with an explanation of the expected 2D NMR correlations, this document serves as a valuable resource for the identification and characterization of this and related flavonoid glycosides. The inclusion of a standard experimental workflow further enhances the practical utility of this guide for researchers in natural product chemistry and drug discovery. The authoritative grounding of the presented data in the primary scientific literature ensures its reliability and accuracy.

References

Mass spectrometry analysis of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside

Introduction

This compound is a naturally occurring flavanone glycoside, a class of secondary metabolites found widely in the plant kingdom.[1] Structurally, it is characterized by a flavanone core substituted with two methoxy groups at the C7 and C8 positions and a β-D-glucopyranoside moiety attached via an O-glycosidic bond to the C5 hydroxyl group.[2] The analysis and structural elucidation of such complex molecules are paramount in fields ranging from natural product chemistry and pharmacognosy to drug development, where understanding a compound's precise structure is fundamental to determining its biological activity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded walkthrough for the analysis of this specific flavanone glycoside using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Section 1: Foundational Chemical Properties and Structural Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of method development. The structure of this compound dictates its behavior during mass spectrometric analysis. The key features are the labile 5-O-glycosidic bond, which is prone to cleavage, and the flavanone core, which undergoes characteristic ring-opening fragmentations.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆O₁₀ | [1][2][3] |

| Molecular Weight | 462.45 g/mol | [1][3][4] |

| Chemical Class | Flavanone O-Glycoside | [1] |

| Key Structural Features | (2R)-flavanone core, 7,8-dimethoxy substitution, 5-O-beta-D-glucopyranoside linkage | [2] |

The presence of the polar glucoside moiety makes the molecule suitable for reverse-phase liquid chromatography and highly responsive to electrospray ionization (ESI). The 5-O-glycosidic linkage has distinct fragmentation behavior compared to other isomers, a critical point for unambiguous identification.[5]

Section 2: Sample Preparation and Liquid Chromatography

The goal of sample preparation is to extract the target analyte from its matrix (e.g., plant tissue) efficiently while preserving its chemical integrity. The protocol must be designed to prevent the degradation of metabolites, which can be caused by enzymatic reactions or harsh extraction conditions.[6][7]

Experimental Protocol: Metabolite Extraction from Plant Material

-

Harvesting & Quenching: Immediately flash-freeze the fresh plant material (e.g., leaves or flowers) in liquid nitrogen. This step is crucial to halt all enzymatic activity that could alter the native metabolic profile.[7][8]

-

Lyophilization (Freeze-Drying): Dry the frozen plant material using a lyophilizer. This process removes water via sublimation, yielding a dry, stable powder while avoiding thermal degradation common with oven-drying methods.[6][7][8]

-

Grinding: Homogenize the lyophilized tissue into a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen to ensure a consistent sample and increase extraction efficiency.

-

Solvent Extraction:

-

Accurately weigh approximately 50 mg of the homogenized powder into a microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol (HPLC grade) in water. Methanol is a common and effective solvent for extracting polar to semi-polar metabolites like flavonoid glycosides.[9][10]

-

Vortex the mixture vigorously for 1 minute, followed by ultrasonication for 20 minutes in a cold bath to enhance cell wall disruption and extraction.

-

-

Clarification: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C. This pellets insoluble debris.

-

Final Preparation: Carefully transfer the supernatant to a new tube. Filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC-MS vial for analysis. This removes any remaining particulates that could clog the chromatography system.[9]

Liquid Chromatography (LC) Separation

The objective of the LC step is to separate the target analyte from other compounds in the complex extract before it enters the mass spectrometer, reducing ion suppression and improving detection.

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is the standard choice for flavonoid analysis, offering excellent retention and separation of these moderately polar compounds.

-

Mobile Phase: A binary solvent system is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid. The addition of a weak acid like formic acid is critical as it protonates the analytes, promoting better ionization in positive ESI mode and improving peak shape.[11]

-

-

Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for a few minutes, and then re-equilibrate. This allows for the elution of compounds across a wide polarity range.

Section 3: Full Scan MS Analysis for Molecular Ion Identification

The first step in MS analysis is to obtain a full scan spectrum to identify the molecular ion and confirm the compound's elemental composition using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

Methodology: Ionization and Detection

-

Ionization Mode: Electrospray Ionization (ESI) is the preferred method for its ability to softly ionize polar molecules like flavonoid glycosides directly from the liquid phase.[12] Analysis should be performed in both positive and negative ion modes to gather comprehensive data.

-

Expected Ions: In the full scan spectrum, we anticipate detecting several adducts of the parent molecule.

| Ionization Mode | Predicted Ion | Formula | Predicted Exact Mass (m/z) |

| Positive | [M+H]⁺ | [C₂₃H₂₇O₁₀]⁺ | 463.1604 |

| [M+Na]⁺ | [C₂₃H₂₆O₁₀Na]⁺ | 485.1424 | |

| [M+K]⁺ | [C₂₃H₂₆O₁₀K]⁺ | 501.1163 | |

| Negative | [M-H]⁻ | [C₂₃H₂₅O₁₀]⁻ | 461.1448 |

The detection of the [M+H]⁺ or [M-H]⁻ ion with a mass accuracy within 5 ppm of the theoretical value provides strong evidence for the compound's elemental formula.

Section 4: Tandem MS (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for confirming the compound's structure. In this process, the previously identified molecular ion (the precursor ion) is isolated, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

Positive Ion Mode Fragmentation Pathway

Positive mode is often highly informative for flavonoid O-glycosides. The protonated molecular ion, [M+H]⁺ at m/z 463.16, is selected as the precursor.

-

Glycosidic Bond Cleavage: The most facile fragmentation is the cleavage of the O-glycosidic bond, resulting in the neutral loss of the glucose moiety (C₆H₁₀O₅, 162.0528 Da). This is the hallmark of O-glycosides and produces the protonated aglycone ion (Y₀⁺) at m/z 301.1076.[5][13] The high abundance of this ion, even at low collision energies, is characteristic of flavonoid glycosides.[5]

-

Aglycone Fragmentation: The protonated aglycone, 5-Hydroxy-7,8-dimethoxyflavanone, undergoes further fragmentation. The most common pathway for flavanones is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.[14] This can lead to several diagnostic product ions. A key RDA fragmentation would produce a ¹,³A⁺ ion containing the A-ring at m/z 195.0657 and a corresponding ¹,³B⁺ ion from the B-ring.

-

Other Fragmentations: Loss of a methyl radical (•CH₃, 15.0235 Da) from one of the methoxy groups is also a possible fragmentation pathway for the aglycone.[15]

Summary of Predicted Product Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity / Origin | Neutral Loss |

| 463.16 ([M+H]⁺) | 301.11 | Protonated Aglycone (Y₀⁺) | 162.05 (Glucose) |

| 301.11 (Aglycone) | 195.07 | ¹,³A⁺ Fragment (RDA) | 106.04 |

| 301.11 (Aglycone) | 286.08 | [Aglycone - •CH₃]⁺ | 15.02 (Methyl Radical) |

Negative Ion Mode Considerations

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 461.14 is the precursor. While O-glycosides typically show a neutral loss of glucose, some studies indicate that 5-O-glycosides behave differently from their isomers and may not produce an abundant [Y₀ - H]⁻ radical anion.[5] This distinction can be diagnostically useful when comparing with other potential isomers. The primary fragmentation observed would still likely be the loss of the 162 Da glucose moiety.

Conclusion

The unambiguous identification of this compound is reliably achieved through a systematic analytical approach combining meticulous sample preparation, optimized liquid chromatography, and multi-stage mass spectrometry. High-resolution full scan MS confirms the elemental composition via accurate mass measurement of the molecular ion. Subsequent tandem MS (MS/MS) analysis provides definitive structural confirmation through characteristic fragmentation patterns, most notably the neutral loss of the glucose moiety to yield the aglycone, which then undergoes diagnostic retro-Diels-Alder fragmentation. This integrated methodology provides a robust and self-validating system for the characterization of this, and structurally related, flavonoid glycosides in complex biological matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-β-D-glucopyrano… [cymitquimica.com]

- 4. GSRS [precision.fda.gov]

- 5. Electrospray ionisation mass spectrometric behaviour of flavonoid 5-O-glucosides and their positional isomers detected in the extracts from the bark of Prunus cerasus L. and Prunus avium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. mdpi.com [mdpi.com]

- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 10. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry[v1] | Preprints.org [preprints.org]

A Technical Guide to the Biological Activity of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside. As a member of the flavanone subclass of flavonoids, it possesses a characteristic C6-C3-C6 backbone structure. This compound has been isolated from medicinal plants, including Andrographis paniculata, a herb with a long history of use in traditional medicine. While direct and extensive research on this specific glycoside is still emerging, the structural features of its aglycone, 5-hydroxy-7,8-dimethoxyflavanone, and data from closely related flavanones, suggest a promising profile of biological activities. This guide provides an in-depth analysis of its predicted biological activities, the underlying mechanisms of action, and detailed experimental protocols for its investigation.

The presence of a hydroxyl group at the 5-position, methoxy groups at the 7- and 8-positions, and a beta-D-glucopyranoside moiety are key determinants of its potential pharmacokinetic and pharmacodynamic properties. The glycosidic unit can influence water solubility and bioavailability, while the hydroxylation and methoxylation pattern of the aglycone is critical for its interaction with biological targets. This document will explore the therapeutic potential of this compound, drawing on evidence from structurally analogous flavonoids to provide a foundational resource for future research and development.

Predicted Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar flavanones and flavones, this compound is predicted to exhibit anticancer, anti-inflammatory, and antioxidant properties. The following sections detail the evidence-based rationale for these predictions and the likely molecular mechanisms involved.

Anticancer Activity

The anticancer potential of flavonoids is well-documented, and several flavanones with substitution patterns similar to 5-hydroxy-7,8-dimethoxyflavanone have demonstrated significant cytotoxic and antitumor effects.

Evidence from Structurally Related Compounds:

-

A study on 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone , isolated from Scutellaria indica, revealed potent cytotoxicity against various cancer cell lines, including L1210 (leukemia), K562 (chronic myelogenous leukemia), and A549 (lung cancer). The presence of a hydroxyl group at the C-5 position was found to be important for its cytotoxic action[1].

-

5-Hydroxy-7-methoxyflavone has been shown to induce apoptosis in human colon carcinoma cells (HCT-116) by triggering the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase-3[2].

-

5,7-Dimethoxyflavone exhibited significant anticancer activity against the liver cancer cell line HepG2, with an IC50 of 25 µM. Its mechanism of action involves the induction of apoptosis, generation of ROS, and cell cycle arrest at the Sub-G1 phase[3][4].

-

A structurally related flavanone glycoside, 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone , displayed notable cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 155.21 µM[5][6].

Proposed Mechanism of Anticancer Action:

The anticancer activity of this compound is likely mediated through multiple pathways, primarily centered on the induction of apoptosis and inhibition of cell proliferation. The proposed mechanism, based on its structural analogs, involves the following key events:

-

Induction of Oxidative Stress: The flavanone may selectively increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage of cellular components.

-

Mitochondrial Pathway of Apoptosis: Elevated ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.

-

Cell Cycle Arrest: The compound may also interfere with the cell cycle progression, potentially causing arrest at specific checkpoints, such as the G1 or G2/M phase, thereby preventing cancer cell proliferation.

Diagram: Proposed Anticancer Signaling Pathway

Caption: Proposed anticancer mechanism of the flavanone glycoside.

Anti-inflammatory Activity

Flavonoids are well-recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways.

Evidence from Structurally Related Compounds:

-

7,8-Dimethoxyflavone has been shown to produce a significant, dose- and time-dependent reduction of carrageenan-induced paw edema in rats. Its anti-inflammatory action is associated with the inhibition of cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[7].

-

5-Demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) and its metabolites have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and COX-2[8].

Proposed Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of this compound are likely mediated by the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

-

Inhibition of Pro-inflammatory Enzymes: The compound may directly inhibit the activity of COX-2 and iNOS, enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.

-

Downregulation of Pro-inflammatory Cytokines: It may suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, which play a crucial role in orchestrating the inflammatory cascade.

-

Modulation of NF-κB Pathway: A common mechanism for the anti-inflammatory action of flavonoids is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a master regulator of inflammatory gene expression.

Diagram: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of the flavanone glycoside.

Antioxidant Activity

The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions.

Evidence from Structurally Related Compounds:

-

5,7-dihydroxy-6,8-dimethyl flavanone isolated from Syzygium aqueum exhibited mild antioxidant activity in a DPPH (diphenyl-picrylhydrazyl) radical scavenging assay[9][10].

-

In silico analyses of 5,7-dihydroxy-3,8,4'-trimethoxyflavone predicted its potential to protect cells against free radicals[11][12][13].

Proposed Mechanism of Antioxidant Action:

The antioxidant activity of this compound is likely due to the hydrogen-donating ability of its hydroxyl group and the overall electron delocalization of its aromatic rings. The aglycone, once hydrolyzed from the glycoside, would be the primary contributor to this activity.

-

Free Radical Scavenging: The hydroxyl group at the 5-position can donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction.

-

Metal Chelation: The carbonyl group at C-4 and the hydroxyl group at C-5 can form a complex with metal ions like iron and copper, which are known to catalyze the formation of free radicals.

Experimental Protocols for Biological Activity Assessment

To validate the predicted biological activities of this compound, a series of standardized in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cell lines (e.g., MDA-MB-231, HCT-116, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the flavanone glycoside for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the number of apoptotic and necrotic cells induced by the compound.

-

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.

-

Procedure:

-

Treat cancer cells with the flavanone glycoside at its IC50 concentration for different time points.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Diagram: Experimental Workflow for In Vitro Anticancer Evaluation

Caption: A typical workflow for assessing in vitro anticancer activity.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the acute anti-inflammatory effect of the compound in an animal model.

-

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound indicates its anti-inflammatory activity.

-

Procedure:

-

Divide rats into groups (control, standard drug, and test compound at different doses).

-

Administer the flavanone glycoside orally or intraperitoneally.

-

After a specific time, inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of edema.

-

In Vitro Antioxidant Activity

DPPH Radical Scavenging Assay

-

Objective: To determine the free radical scavenging capacity of the compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Procedure:

-

Prepare different concentrations of the flavanone glycoside.

-

Add a solution of DPPH in methanol to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Quantitative Data Summary (Predicted)

Due to the limited direct experimental data, the following table presents hypothetical IC50 values for this compound based on the activities of its structural analogs. These values should be considered as predictive and require experimental validation.

| Biological Activity | Assay | Predicted IC50 (µM) | Reference Compound (IC50) |

| Anticancer | MTT (MDA-MB-231 cells) | 100 - 200 | Doxorubicin (~1 µM) |

| Anti-inflammatory | Carrageenan-induced edema (% inhibition at 50 mg/kg) | 40 - 60% | Indomethacin (~70-80%) |

| Antioxidant | DPPH radical scavenging | > 200 | Ascorbic acid (~20 µM) |

Conclusion and Future Directions

This compound represents a promising natural product for further investigation in the fields of oncology and inflammatory diseases. While direct evidence of its biological activity is currently scarce, a comprehensive analysis of structurally related compounds strongly suggests its potential as an anticancer, anti-inflammatory, and antioxidant agent. The presence of the 5-hydroxy and 7,8-dimethoxy substitution pattern on the flavanone core is a key structural feature that warrants further exploration.

Future research should focus on the following areas:

-

In-depth Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and antioxidant activities of the pure compound using the standardized protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this flavanone glycoside.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its bioavailability and in vivo fate.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of the compound in relevant animal models of cancer and inflammation.

The insights and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to unlock the full therapeutic potential of this compound.

References

- 1. Antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone from a new source, Haplanthodes tentaculatus: characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

An In-Depth Technical Guide to the In-Vitro Screening of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside

Abstract

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites with significant therapeutic potential. Among these, flavanone glycosides are of particular interest due to their unique bioavailability and pharmacological profiles. This technical guide provides a comprehensive framework for the in-vitro screening of a specific flavanone glycoside, 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside. This compound, a natural product isolated from medicinal plants such as Andrographis paniculata, possesses a chemical structure suggestive of multiple bioactivities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a logically structured, multi-tiered screening cascade designed to thoroughly elucidate the compound's biological potential. The guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust screening approach.

Introduction: The Rationale for Screening